REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([N:13](C)[C:14](=O)C)[C:10]([N+:18]([O-:20])=[O:19])=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].[OH-].[Na+]>CCO>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([NH:13][CH3:14])[C:10]([N+:18]([O-:20])=[O:19])=[CH:9][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)OC)C=C(C(=C1)N(C(C)=O)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
|
Duration
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2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was thereafter concentrated
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C=C(C(=C1)NC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |